

Comparative study of Z7Dnn9U8AE and other selective ER α modulators (SERMs)

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Compound of Interest

Compound Name: Z7Dnn9U8AE

Cat. No.: B15191031

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A Comparative Analysis of Selective Estrogen Receptor α Modulators

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of prototypical Selective Estrogen Receptor α (ER α) Modulators (SERMs). Due to the absence of publicly available experimental data for the compound **Z7Dnn9U8AE** (also known as 16 α -LE2), this document will establish a comparative framework using well-characterized SERMs: Tamoxifen, Raloxifene, and Fulvestrant. This guide will serve as a template for evaluating novel compounds against established modulators.

This comparative guide presents key performance indicators for established SERMs, details the experimental methodologies used to derive this data, and visualizes the core signaling pathways and experimental workflows.

Data Presentation: Comparative Performance of SERMs

The following tables summarize the quantitative data for Tamoxifen, Raloxifene, and Fulvestrant, offering a clear comparison of their biochemical and cellular activities.

Table 1: ER α Binding Affinity

Compound	Binding Assay Method	Ki (nM)	IC50 (nM)	Relative Binding Affinity (%)
Tamoxifen	Radioligand Binding Assay	~2.5-5	~10-20	2.5% of Estradiol[1]
Raloxifene	Competitive Binding Assay	~0.5-1	~2-5	Similar to Estradiol[2]
Fulvestrant	Radioligand Binding Assay	~0.1-0.5	~0.5-2	89% of Estradiol[1]

Table 2: In Vitro Efficacy and Potency

Compound	Assay Type	Cell Line	EC50/IC50 (nM)	Emax (% of Estradiol)
Tamoxifen	ERE-Luciferase Reporter Assay	MCF-7	Agonist: ~0.1-1, Antagonist: ~10-100	Partial Agonist
Raloxifene	ERE-Luciferase Reporter Assay	MCF-7	Antagonist: ~1-10	Full Antagonist
Fulvestrant	ERE-Luciferase Reporter Assay	MCF-7	Antagonist: ~0.1-1	Full Antagonist
Tamoxifen	Cell Proliferation Assay	MCF-7	~100-1000 (inhibition)	~50% inhibition[1]
Raloxifene	Cell Proliferation Assay	MCF-7	~10-100 (inhibition)	>80% inhibition
Fulvestrant	Cell Proliferation Assay	MCF-7	~1-10 (inhibition)	~80% inhibition[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the evaluation of new compounds.

ER α Competitive Binding Assay

This assay determines the affinity of a test compound for the ER α by measuring its ability to displace a radiolabeled ligand.

- Materials:
 - Human recombinant ER α
 - [3H]-Estradiol (Radioligand)
 - Test compounds (e.g., Tamoxifen, Raloxifene, Fulvestrant)
 - Assay Buffer (e.g., Tris-HCl buffer with additives)
 - Scintillation fluid and counter
- Procedure:
 - A constant concentration of ER α and [3H]-Estradiol are incubated in the assay buffer.
 - Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
 - The mixture is incubated to reach equilibrium.
 - Bound and free radioligand are separated (e.g., by filtration).
 - The amount of bound radioactivity is measured using a scintillation counter.
 - The IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) is calculated from the competition curve. The K_i value is then derived from the IC₅₀ using the Cheng-Prusoff equation.

ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit ER α -mediated gene transcription.

- Materials:
 - ER α -positive human breast cancer cell line (e.g., MCF-7)
 - A plasmid containing a luciferase reporter gene driven by an Estrogen Response Element (ERE) promoter.
 - Transfection reagent
 - Test compounds
 - Luciferase assay substrate and luminometer
- Procedure:
 - MCF-7 cells are transiently transfected with the ERE-luciferase reporter plasmid.
 - Transfected cells are treated with various concentrations of the test compound, alone (to assess agonist activity) or in the presence of a known agonist like estradiol (to assess antagonist activity).
 - After an incubation period, the cells are lysed.
 - The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured with a luminometer.
 - EC50 (for agonists) or IC50 (for antagonists) values are determined from the dose-response curves.

MCF-7 Cell Proliferation Assay

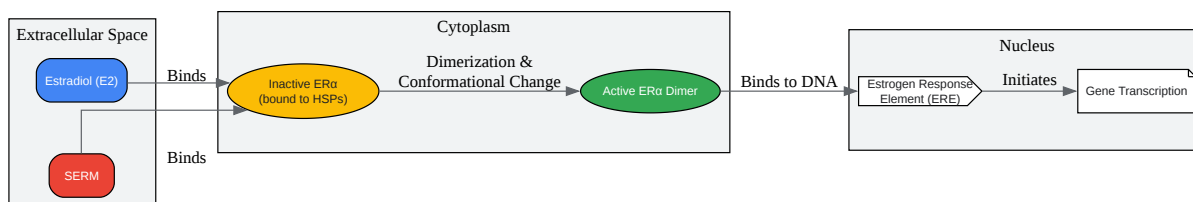
This assay assesses the effect of a compound on the growth of ER α -positive breast cancer cells.

- Materials:

- MCF-7 cells
- Cell culture medium and supplements
- Test compounds
- Cell viability reagent (e.g., MTT, XTT, or a reagent for a sulforhodamine B assay)
- Plate reader
- Procedure:
 - MCF-7 cells are seeded in 96-well plates and allowed to attach.
 - The cells are treated with a range of concentrations of the test compound.
 - The plates are incubated for a period of several days (e.g., 5-7 days).
 - A cell viability reagent is added to each well, and after an appropriate incubation time, the absorbance or fluorescence is measured using a plate reader.
 - The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.

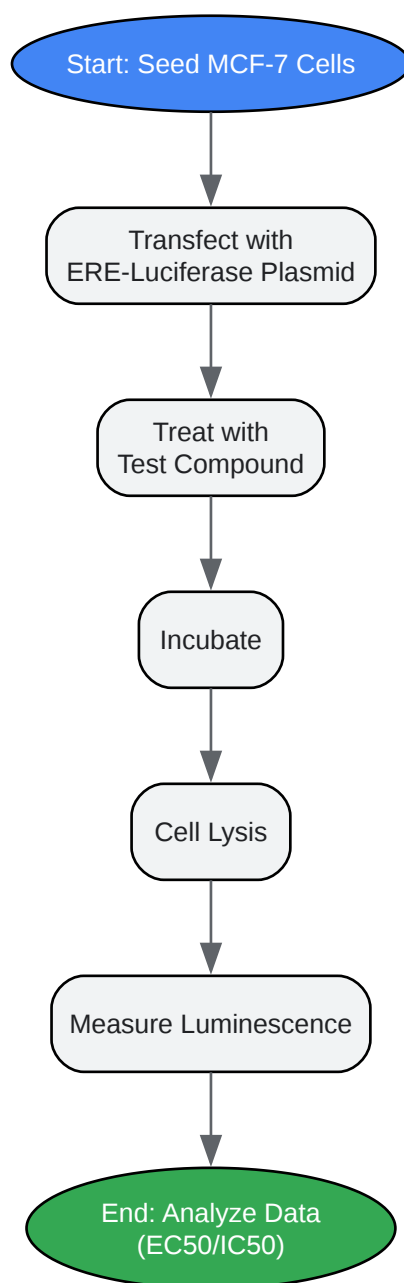
Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.



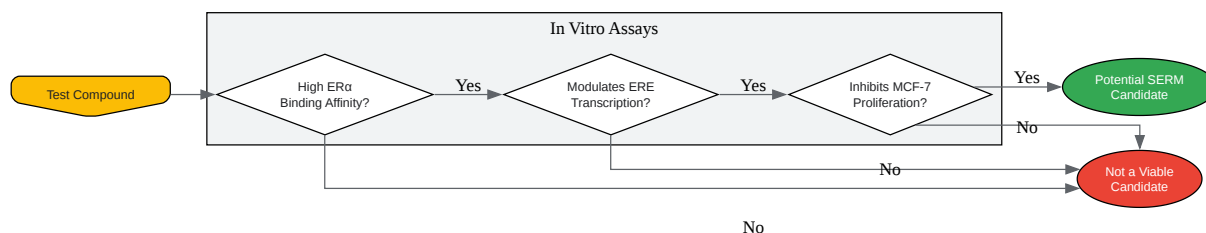
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Caption: Estrogen Receptor α (ER α) Signaling Pathway.



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Caption: Workflow for an ERE-Luciferase Reporter Gene Assay.



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Caption: Logical Flow for Identifying a SERM Candidate.

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References

- 1. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
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